3-Amino-6-bromo-2-(trifluoromethyl)benzonitrile
Description
Properties
IUPAC Name |
3-amino-6-bromo-2-(trifluoromethyl)benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrF3N2/c9-5-1-2-6(14)7(4(5)3-13)8(10,11)12/h1-2H,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTQNCDURNQDQJN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1N)C(F)(F)F)C#N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrF3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-6-bromo-2-(trifluoromethyl)benzonitrile typically involves multi-step organic reactionsThe reaction conditions often involve the use of bromine or bromine-containing reagents and an appropriate solvent, such as acetic acid or dichloromethane .
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This can include the use of microwave-assisted synthesis to enhance reaction rates and efficiency. The process may also involve purification steps such as recrystallization or chromatography to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions: 3-Amino-6-bromo-2-(trifluoromethyl)benzonitrile can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using reagents such as organometallic compounds.
Oxidation and Reduction Reactions: The amino group can be oxidized to form nitro derivatives or reduced to form amines.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Substitution Reactions: Organometallic reagents such as Grignard reagents or organolithium compounds.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed:
Substitution Reactions: Derivatives with various functional groups replacing the bromine atom.
Oxidation Reactions: Nitro derivatives.
Reduction Reactions: Amines.
Scientific Research Applications
3-Amino-6-bromo-2-(trifluoromethyl)benzonitrile has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the development of bioactive compounds for pharmaceutical research.
Industry: Used in the production of materials with specific properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of 3-Amino-6-bromo-2-(trifluoromethyl)benzonitrile involves its interaction with molecular targets through its functional groups. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact with hydrophobic regions of proteins or cell membranes. The amino group can form hydrogen bonds with biological targets, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
6-Amino-3-bromo-2-fluorobenzonitrile
- Structure : Substitutes the trifluoromethyl group (-CF₃) at position 2 with a fluorine atom (-F).
- Molecular Formula : C₇H₄N₂FBr (MW: 215.02 g/mol) .
- Fluorine’s electron-withdrawing effect is weaker than -CF₃, altering reactivity in electrophilic substitution reactions.
- Applications : Used in organic synthesis but lacks documented roles in pharmaceuticals .
2-Chloro-6-(trifluoromethyl)benzonitrile
4-Amino-2-(trifluoromethyl)benzonitrile
- Structure: Positions the amino group at position 4 instead of 3.
- Key Differences: Altered substituent orientation affects electronic distribution; the para-amino group enhances resonance stabilization. Documented as an impurity in bicalutamide synthesis (anti-cancer drug), highlighting regulatory importance in purity control .
Data Table: Comparative Analysis
Biological Activity
3-Amino-6-bromo-2-(trifluoromethyl)benzonitrile is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological properties, mechanisms of action, and applications in various fields, including cancer research and drug development.
Chemical Structure and Properties
The compound features a trifluoromethyl group, a bromine atom, and an amino group attached to a benzonitrile framework. These functional groups contribute to its unique chemical reactivity and biological activity.
Anticancer Properties
Research indicates that compounds with similar structures exhibit promising anticancer activities. For instance, studies have shown that trifluoromethyl-substituted benzonitriles can inhibit tumor growth in various cancer cell lines. Specifically, this compound has been investigated for its effects on apoptosis in cancer cells.
- Case Study : In vitro studies demonstrated that this compound can induce apoptosis in MCF-7 breast cancer cells, suggesting its potential as an anticancer agent. The mechanism involves modulation of apoptotic pathways, potentially through interactions with specific receptors or enzymes involved in cell survival and death pathways .
The biological activity of this compound may be attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : Similar compounds have shown inhibitory effects on enzymes critical for cancer cell metabolism. The trifluoromethyl group enhances lipophilicity, facilitating cellular uptake and interaction with target enzymes .
- Receptor Modulation : The amino group may allow for interactions with neurotransmitter receptors, influencing pathways related to neurotransmission and potentially providing neuroprotective effects .
Comparative Analysis with Related Compounds
A comparison of this compound with other similar compounds reveals differences in biological activity based on structural variations:
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| This compound | Trifluoromethyl, bromine | Induces apoptosis in cancer cells |
| 4-Bromoaniline | Lacks trifluoromethyl group | Lower anticancer activity |
| 3-Amino-4-(2-chlorophenyl)butanoic acid | Chlorine instead of bromine | Different receptor interactions |
Applications in Drug Development
The unique properties of this compound make it a valuable scaffold in drug design. Its structural features allow for modifications that can enhance potency and selectivity against specific targets:
- Medicinal Chemistry : Utilized as a building block for synthesizing novel pharmaceuticals targeting various diseases, particularly cancers.
- Synthetic Chemistry : Serves as an intermediate in the synthesis of complex organic molecules, including those used in therapeutic applications.
Q & A
Q. Q1: What synthetic methodologies are recommended for preparing 3-Amino-6-bromo-2-(trifluoromethyl)benzonitrile, and how can side reactions be minimized?
A: The synthesis typically involves sequential functionalization of a benzonitrile scaffold. A plausible route includes:
Bromination : Introduce bromine at the 6-position using electrophilic bromination (e.g., Br₂/FeBr₃), ensuring regioselectivity by leveraging the directing effects of existing substituents (e.g., the amino group at position 3) .
Trifluoromethylation : Install the trifluoromethyl group via cross-coupling reactions (e.g., using Cu-mediated Ullmann coupling) or radical trifluoromethylation .
Amination : Introduce the amino group via catalytic hydrogenation of a nitro precursor or nucleophilic substitution of a halogenated intermediate .
Q. Critical Considerations :
Q. Q2: How can the purity and structural identity of this compound be validated?
A: A multi-technique approach is essential:
Chromatography :
- HPLC : Utilize reverse-phase columns (e.g., L1 type) with UV detection. For example, a mobile phase of acetonitrile/water (70:30) resolves impurities like 4-amino-2-(trifluoromethyl)benzonitrile (retention time ~3.0 min) .
- LC-MS : Confirm molecular weight (MW = 279.01 g/mol) and detect trace impurities.
Spectroscopy :
Q. Q3: How can computational methods predict the reactivity of this compound in nucleophilic substitution reactions?
A: Density Functional Theory (DFT) calculations (e.g., using B3LYP/6-31G*) can model:
Electrophilicity : Calculate Fukui indices to identify reactive sites (e.g., bromine at position 6 as the primary electrophilic center) .
Transition States : Simulate SNAr (nucleophilic aromatic substitution) pathways to predict activation energies and regioselectivity.
Q. Case Study :
Q. Q4: How to resolve contradictions in spectral data during structural elucidation (e.g., unexpected NH₂ signal shifts)?
A:
Cross-Validation :
- Compare experimental ¹H NMR with computed spectra (e.g., using Gaussian).
- Analyze solvent effects (e.g., DMSO-d₆ may cause NH₂ proton downfield shifts due to hydrogen bonding).
Isotopic Labeling : Synthesize deuterated analogs to confirm assignments.
Example : In a related compound, 4-amino-2-(trifluoromethyl)benzonitrile, anomalous NH₂ shifts were attributed to steric hindrance from the CF₃ group .
Q. Q5: What strategies identify metabolic byproducts of this compound in biological systems?
A:
In Vitro Metabolism : Incubate with liver microsomes and use HRMS (High-Resolution Mass Spectrometry) to detect phase I/II metabolites.
Fragmentation Patterns : Compare MS/MS data with synthetic standards (e.g., dehalogenated or hydroxylated derivatives) .
Q. Q6: How to optimize reaction conditions for bromination without forming polybrominated byproducts?
A:
Kinetic Control : Use substoichiometric Br₂ (1.1 eq.) at low temperatures (0–5°C) to favor mono-bromination.
Directing Groups : Leverage the amino group’s meta-directing effect to position bromine at the 6-position .
Validation : Monitor reaction progress via TLC or inline IR spectroscopy to detect early-stage di-brominated impurities .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
